molecular formula C8H19ClN2O B077087 2-Amino-N,N-dipropylacetamide hydrochloride CAS No. 11099-03-9

2-Amino-N,N-dipropylacetamide hydrochloride

Cat. No. B077087
CAS RN: 11099-03-9
M. Wt: 194.7 g/mol
InChI Key: GBPWTMZRCAESKB-UHFFFAOYSA-N
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Description

2-Amino-N,N-dipropylacetamide hydrochloride is a compound of interest in various scientific studies due to its potential applications in medicinal chemistry and pharmacology. While specific research on this compound is limited, related compounds have been synthesized and studied for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of 2-Amino-N,N-dipropylacetamide hydrochloride and related compounds involves complex chemical reactions, often aiming at producing derivatives with potential therapeutic applications. For instance, a series of N-(4-amino-2-butynyl)acetamides were synthesized, examining their inhibitory activity on detrusor contraction and anticholinergic side effects (K. Take et al., 1992). Another study presented the synthesis of 1,3-dipropyl-8-(1-phenylacetamide-1H-pyrazol-3-yl)-xanthine derivatives as potent A(2B) adenosine receptor antagonists, highlighting the importance of synthetic chemistry in discovering new therapeutic agents (M. Tabrizi et al., 2008).

Molecular Structure Analysis

Understanding the molecular structure of 2-Amino-N,N-dipropylacetamide hydrochloride is crucial for elucidating its chemical behavior and potential applications. Studies on similar compounds have employed X-ray diffraction and other analytical techniques to determine their crystal structures, providing insights into their molecular geometry and electronic structure. For example, the structures of derivatives of tripropylacetic acid, an anticonvulsant drug, were determined by X-ray diffraction, shedding light on the conformational properties of such compounds (C. Cohen-Addad & A. Grand, 1974).

Chemical Reactions and Properties

2-Amino-N,N-dipropylacetamide hydrochloride participates in various chemical reactions, reflecting its reactivity and potential for modification. Research on related compounds has explored their reactivity channels, such as the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, leading to multiple products depending on the oxidant and reaction conditions. Such studies are essential for understanding the chemical versatility and potential applications of these compounds (Sylvie L. Pailloux et al., 2007).

Scientific Research Applications

  • Neuroprotective Agent : 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) has demonstrated significant neuroprotective properties. It has been effective in prolonging the survival time of rodents exposed to hypoxia and in protecting neurons from the consequences of global ischemia, showing potential as a treatment for stroke and epilepsy (Palmer et al., 1995).

  • Corrosion Inhibition : A theoretical study on the inhibitive properties of amino acid compounds, including 2-amino-N-decylacetamide derivatives, revealed that these compounds exhibit significant inhibitory effects on mild steel corrosion in acidic environments. This suggests their potential application as corrosion inhibitors (Gómez et al., 2005).

  • Anticonvulsant Efficacy : Research on 2-Amino-N-(1,2-diphenylethyl)-acetamide-hydrochloride (FPL 13950) has shown it to be effective against convulsions in rodents, particularly seizures induced by maximal electroshock. This highlights its potential as an anticonvulsant medication (Palmer et al., 1995).

  • Analgesic Properties : Novel 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and evaluated for their analgesic activity, with some showing significant responses in vivo. This points to their potential as new analgesic agents (Kumar et al., 2019).

  • Antimicrobial Activity : New 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides were synthesized and tested for antimicrobial activity. Some compounds demonstrated superior in vitro activity compared to standard drugs, indicating their potential as antimicrobial agents (Jayadevappa et al., 2012).

properties

IUPAC Name

2-amino-N,N-dipropylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-3-5-10(6-4-2)8(11)7-9;/h3-7,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPWTMZRCAESKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0026040
Record name C.I. Solvent Black 5
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Molecular Weight

194.70 g/mol
Source PubChem
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Physical Description

C.i. solvent black 5 is a black powder. (NTP, 1992)
Record name C.I. SOLVENT BLACK 5
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name C.I. SOLVENT BLACK 5
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Product Name

2-Amino-N,N-dipropylacetamide hydrochloride

CAS RN

11099-03-9
Record name C.I. SOLVENT BLACK 5
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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